methanone CAS No. 1114886-36-0](/img/structure/B2715366.png)
[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
Beschreibung
The compound 4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone features a benzothiazine core modified with a sulfone group (1,1-dioxido) at positions 1 and 2. The 3-ethylphenyl substituent is attached to the nitrogen at position 4, while a 4-methoxyphenyl methanone group is bonded to position 2 of the heterocycle. This structural arrangement confers unique electronic and steric properties, making it relevant for applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
[4-(3-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-3-17-7-6-8-19(15-17)25-16-23(24(26)18-11-13-20(29-2)14-12-18)30(27,28)22-10-5-4-9-21(22)25/h4-16H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXNLEPUZUPHPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (CAS Number: 1114886-36-0) is a complex organic molecule belonging to the benzothiazine class. Its structural features, including a dioxido group and various aromatic substitutions, suggest potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 419.5 Da. The presence of both the dioxido and methanone groups enhances its reactivity and binding affinity to biological targets, which is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 419.5 Da |
CAS Number | 1114886-36-0 |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as a noncompetitive inhibitor for specific enzymes, similar to other benzothiazine derivatives. This inhibition can lead to increased levels of reactive oxygen species (ROS), which are detrimental to certain pathogens like Plasmodium falciparum and Trypanosoma species .
- Binding Affinity : The structural complexity allows for enhanced hydrogen bonding capabilities, increasing its affinity for enzymes involved in critical metabolic pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazine are effective against a range of bacterial and fungal pathogens. The specific compound under review has not been extensively tested in clinical settings but shares structural similarities with known antimicrobial agents.
Anticancer Properties
Benzothiazine derivatives have been explored for their anticancer potential. Preliminary studies suggest that modifications in the structure can enhance cytotoxic effects on various cancer cell lines. The mechanism may involve the induction of apoptosis through ROS generation or direct interaction with cancer-related enzymes.
Efficacy Against Tropical Diseases
Recent studies have highlighted the efficacy of related compounds against tropical diseases such as malaria and leishmaniasis. For example, derivatives based on the 4H-thiochromen-4-one 1,1-dioxide core have shown promising results with EC50 values below 10 μM against Leishmania species . This suggests potential applications for 4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone in treating these diseases.
Case Studies
- Inhibition Studies : A study conducted on similar benzothiazine derivatives demonstrated their ability to inhibit trypanothione reductase (TR), leading to increased ROS levels in Trypanosoma parasites. The compounds showed effective inhibition with EC50 values indicating high potency .
- Cytotoxicity Assays : In vitro assays using MTT assays have been employed to evaluate the cytotoxic effects of related compounds against cancer cell lines. Results indicated significant reductions in cell viability at varying concentrations, supporting the potential anticancer activity of benzothiazine derivatives .
Vergleich Mit ähnlichen Verbindungen
Comparative Data Table
Compound ID | Core Structure | Position 4 Substituent | Position 2 Substituent | Molecular Weight (g/mol) | Key Feature(s) |
---|---|---|---|---|---|
Target | 1,4-Benzothiazine | 3-Ethylphenyl | 4-Methoxyphenyl methanone | ~421.48* | Sulfone group, ethyl steric bulk |
A (Ev1) | 1,4-Benzothiazine | 4-Methylphenyl | 4-Ethylphenyl methanone | 421.49 | Fluorine at C7 |
B (Ev4) | 1,4-Benzothiazine | 3,5-Dichlorophenyl | 4-Methoxyphenyl methanone | 474.35 | High lipophilicity (Cl) |
D (Ev7) | Thiazole | 4-Fluorophenyl | 4-Methoxyphenyl methanone | 314.36 | Smaller heterocycle, no sulfone |
F (Ev18) | Pyridine | - | 4-Methoxyphenyl methanone | 213.23 | Basic nitrogen, high solubility |
*Calculated based on analogous compounds due to absence of explicit data for the target.
Key Findings and Implications
Substituent Effects :
- Electron-withdrawing groups (e.g., F, Cl) enhance polarity but may reduce metabolic stability.
- Bulky substituents (e.g., ethyl) improve steric shielding but could hinder target engagement.
Heterocyclic Core :
- Benzothiazines with sulfone groups (e.g., Target, A, B) exhibit higher oxidative stability than thiazoles or pyridines.
- Thiazole derivatives (e.g., D, E) offer synthetic versatility but lack the extended conjugation of benzothiazines.
Biological Relevance: The 4-methoxyphenyl methanone moiety is recurrent in bioactive compounds (e.g., ), suggesting its role in π-π stacking or hydrogen bonding .
Q & A
Q. Table 1. Key Crystallographic Parameters (Example from )
Parameter | Value |
---|---|
Space group | P2₁/c |
a (Å) | 7.215 |
b (Å) | 10.489 |
c (Å) | 15.762 |
β (°) | 98.74 |
R1 (I > 2σ(I)) | 0.068 |
Crystallographic software | SHELXL-2018/3, ORTEP-3 |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.